(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

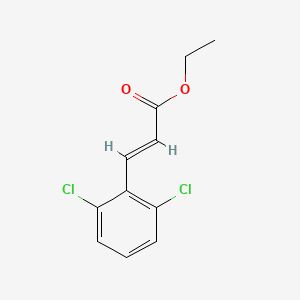

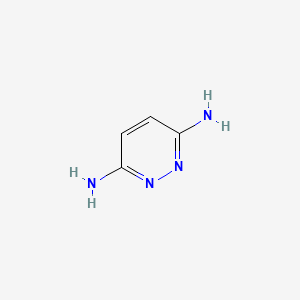

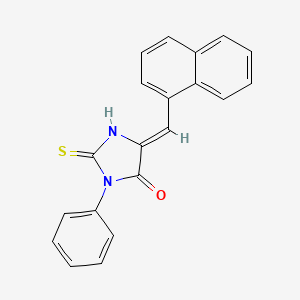

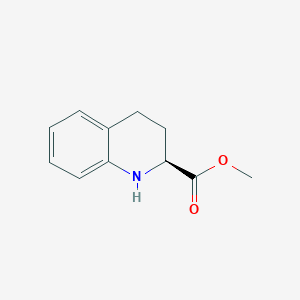

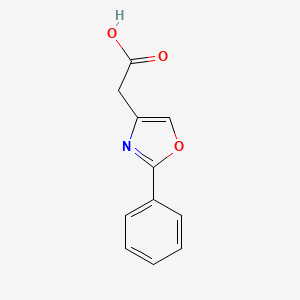

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is a compound that belongs to the tetrahydroquinoline family, which is known for its diverse biological activities and presence in various natural products. The compound's structure includes a tetrahydroquinoline core with a carboxylic acid methyl ester at the second position. This structure is significant in medicinal chemistry and can be used as a building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of substituted tetrahydroquinoline carboxylic esters, including those similar to (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester, has been achieved through a diastereoselective process. This process involves several steps starting from methyl (2-nitrophenyl)acetate, followed by alkylation, ozonolysis, and a catalytic hydrogenation that triggers a tandem sequence. This sequence includes the reduction of the nitro group, condensation with the side chain carbonyl, reduction of the nitrogen intermediate, and reductive amination with formaldehyde. The method yields high diastereoselectivity and the products are isolated as single diastereomers with high yield .

Molecular Structure Analysis

The absolute configuration of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been determined through chemical correlation and oxidation processes. The S configuration was established by correlating the compound with known configurations of related molecules. This information is crucial for understanding the molecule's three-dimensional orientation, which is important for its biological activity and interaction with other molecules .

Chemical Reactions Analysis

The esterification reaction of a related compound, 2-methylquinoline-3-carboxylic acid, has been studied to optimize the reaction conditions. Although this reaction involves a different position on the quinoline ring, it provides insight into the reactivity of quinoline carboxylic acids. The optimized conditions involve the use of ethanol and concentrated H2SO4 as a catalyst, resulting in a high yield of the ester product. This study demonstrates the potential for efficient esterification of quinoline carboxylic acids, which could be applicable to the synthesis of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester are not detailed in the provided papers, the general properties of tetrahydroquinoline derivatives can be inferred. These compounds typically exhibit good stability and can be manipulated through various chemical reactions due to the presence of reactive functional groups such as the ester and the nitrogen in the tetrahydroquinoline ring. The solubility, melting point, and other physical properties would depend on the specific substituents and stereochemistry of the compound.

Scientific Research Applications

Synthesis and Characterization

The derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized in their (S)-form, including hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. These substances were characterized by elemental analyses, NMR spectra, and optical rotation. The intermediate N-chlorocarbonyl derivative and the respective methyl ester were also prepared, alongside the optically pure dioxopiperazine of the title acid through solid-phase reactions (P. Jansa, V. Macháček, V. Bertolasi, 2006).

A diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been developed, employing a tandem reduction-reductive amination reaction. This method allows for the synthesis of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters with high diastereoselection, leading to products with the C-2 alkyl group cis to the C-4 carboxylic ester (R. Bunce, D. M. Herron, L. B. Johnson, S. Kotturi, 2001).

Chemical Reactions and Properties

The reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride led to the discovery of a new oxazolo[3,4-a]quinolin-3-one derivative. Different cyclopropanation processes applied to this derivative resulted in the synthesis of a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, illustrating a remarkable cyclopropanation process (Z. Szakonyi, F. Fülöp, D. Tourwé, N. de Kimpe, 2002).

Future Directions

The study and application of esters, including “(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester”, continue to be a significant area of research in chemistry. They are commonly used in various fields, including chemistry, biochemistry, and mass spectrometry . Future research may focus on developing new synthesis methods, studying their reactions, and exploring their potential applications in various industries.

properties

IUPAC Name |

methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEPYLDNGYGKDY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426116 |

Source

|

| Record name | Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester | |

CAS RN |

63492-82-0 |

Source

|

| Record name | Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)